2'-Ethoxyformanilide
Description
2'-Ethoxyformanilide (hypothetically identified as N-(2-ethoxyphenyl)formamide) is an aromatic amide derivative characterized by an ethoxy (–OCH₂CH₃) substituent at the ortho position of the phenyl ring and a formamide (–NHCHO) functional group. These compounds share a phenyl backbone with ortho-position substituents but differ in functional groups, enabling comparative analysis of their chemical behavior.
Properties
CAS No. |
86796-85-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)formamide |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-7H,2H2,1H3,(H,10,11) |
InChI Key |
HPOVOZXVSDQDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Ethoxyformanilide can be synthesized through the reaction of formanilide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2’-Ethoxyformanilide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process, often involving the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxyformanilide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Ethoxyformanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Ethoxyformanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Formamide vs. Amine: The formamide group (–NHCHO) in this compound and o-Methylformanilide allows for hydrogen bonding, increasing melting/boiling points relative to 2-Ethoxyaniline, which lacks this feature.
Reactivity and Applications :
- Formamide Derivatives : Both this compound and o-Methylformanilide may serve as intermediates in pharmaceutical synthesis (e.g., anticonvulsants or agrochemicals), leveraging the formamide group’s stability and reactivity .
- Amine Derivatives : 2-Ethoxyaniline’s free amine group (–NH₂) makes it reactive in diazonium salt formation, suggesting utility in dye manufacturing or polymer crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
